1-[[4-(4-methylphenyl)phenoxy]methyl]-3-nitrobenzene
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Overview
Description
1-[[4-(4-methylphenyl)phenoxy]methyl]-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further substituted with a phenoxy group linked to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(4-methylphenyl)phenoxy]methyl]-3-nitrobenzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-methylphenol with 4-chlorobenzyl chloride to form 4-(4-methylphenyl)phenol. This intermediate is then reacted with 3-nitrobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[[4-(4-methylphenyl)phenoxy]methyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).
Major Products Formed
Reduction: 1-[[4-(4-methylphenyl)phenoxy]methyl]-3-aminobenzene.
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[[4-(4-methylphenyl)phenoxy]methyl]-3-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[[4-(4-methylphenyl)phenoxy]methyl]-3-nitrobenzene involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenoxy and 4-methylphenyl groups may also contribute to the compound’s activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4-{[4-(4-methylphenoxy)phenyl]sulfonyl}phenoxy)benzene.
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline.
- 2-methoxy-5-((phenylamino)methyl)phenol.
Uniqueness
1-[[4-(4-methylphenyl)phenoxy]methyl]-3-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[[4-(4-methylphenyl)phenoxy]methyl]-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-5-7-17(8-6-15)18-9-11-20(12-10-18)24-14-16-3-2-4-19(13-16)21(22)23/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFNDNTUPYKEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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